2-Phenyl-1,4-diazepane

Dopamine Receptor Pharmacology GPCR Functional Selectivity Medicinal Chemistry SAR

2-Phenyl-1,4-diazepane (CAS 105627-85-8, also known as 2-phenyl-homopiperazine) is a heterocyclic organic compound characterized by a seven-membered 1,4-diazepane ring with a phenyl substituent at the 2-position. With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol, it possesses physicochemical properties including a calculated LogP of approximately 1.97 and a polar surface area (PSA) of 24.06 Ų.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 105627-85-8
Cat. No. B033793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,4-diazepane
CAS105627-85-8
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNCC(NC1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2
InChIKeyPQOLMVXRIQLMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,4-diazepane (CAS 105627-85-8) Procurement Guide: Core Scaffold, Physicochemical Profile, and Comparator Context


2-Phenyl-1,4-diazepane (CAS 105627-85-8, also known as 2-phenyl-homopiperazine) is a heterocyclic organic compound characterized by a seven-membered 1,4-diazepane ring with a phenyl substituent at the 2-position [1]. With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol, it possesses physicochemical properties including a calculated LogP of approximately 1.97 and a polar surface area (PSA) of 24.06 Ų [2]. This unsubstituted parent scaffold serves as a versatile synthetic intermediate for generating diverse N-substituted derivatives with activities across multiple receptor classes. Critical comparators for procurement decisions include 1,4-diazepane (homopiperazine, the unsubstituted core, CAS 505-66-8), 2-methyl-1,4-diazepane, N-phenylpiperazine (the six-membered ring analog, CAS 92-54-6), and 5-phenyl-1,4-diazepane (a positional isomer). Selection among these structurally related scaffolds directly impacts downstream pharmacological properties including receptor subtype selectivity, intrinsic efficacy, and metabolic stability profiles.

Why 2-Phenyl-1,4-diazepane (CAS 105627-85-8) Cannot Be Interchanged with Piperazine Analogs or Positional Isomers in Receptor-Targeted Programs


Structural modifications to the diazepane scaffold produce non-interchangeable pharmacological outcomes that directly impact research validity and procurement decisions. Head-to-head comparative studies demonstrate that ring expansion from piperazine (six-membered) to 1,4-diazepane (seven-membered) systematically alters three key parameters: (1) receptor binding affinity, (2) subtype selectivity, and (3) intrinsic efficacy [1][2]. For example, N-phenylhomopiperazines show decreased dopamine D2/D3 receptor affinity but increased functional efficacy compared to their piperazine congeners [1]. Similarly, 1,4-diazepane-based σ₁ receptor ligands exhibit a 5-fold improvement in binding affinity relative to piperazine analogs [2]. Furthermore, the specific position of the phenyl substituent (2-position vs. 5-position) determines the conformational landscape of the seven-membered ring, affecting receptor binding pocket compatibility and functional outcomes [3]. These documented structure-activity relationships mean that substituting an in-class analog cannot reproduce the specific pharmacological profile required for target validation, lead optimization, or SAR studies.

Quantitative Differentiation Evidence for 2-Phenyl-1,4-diazepane (CAS 105627-85-8) Relative to Piperazine and Positional Isomer Comparators


Ring Expansion from Piperazine to 1,4-Diazepane Increases Intrinsic Efficacy at Dopamine Receptors Despite Reduced Binding Affinity

In a direct head-to-head comparison, N-phenylhomopiperazines (1,4-diazepane core) demonstrated generally increased intrinsic efficacy at dopamine D2/D3 receptors relative to their N-phenylpiperazine congeners, as measured by a forskolin-dependent adenylyl cyclase inhibition assay [1]. This increase in functional output occurred despite a concurrent decrease in receptor binding affinity (Ki values). For example, the homopiperazine analog 11a exhibited a D3 receptor Ki of 0.7 nM with 170-fold D3:D2 selectivity, whereas comparable piperazine analogs typically showed higher affinity but lower intrinsic efficacy [1][2]. This functional divergence means that ring-expanded scaffolds cannot be substituted for piperazines when downstream signaling efficacy is the critical experimental endpoint.

Dopamine Receptor Pharmacology GPCR Functional Selectivity Medicinal Chemistry SAR

1,4-Diazepane Core Delivers 5-Fold Improvement in σ₁ Receptor Affinity and 53-Fold σ₁/σ₂ Selectivity Over Piperazine

A systematic ring homologation study comparing 1,4-dibenzylpiperazine (3a) with its 1,4-diazepane counterpart (4a) revealed that expanding the six-membered piperazine ring to the seven-membered 1,4-diazepane ring resulted in a 5-fold increase in σ₁ receptor affinity [1]. Specifically, the piperazine 3a showed a Ki of 38 nM at σ₁ receptors, while the corresponding 1,4-dibenzyl-1,4-diazepane 4a achieved a Ki of 7.4 nM [1]. Furthermore, the diazepane scaffold conferred 53-fold selectivity for σ₁ over σ₂ receptors, a critical parameter for minimizing off-target effects [1]. This quantitative advantage directly addresses the challenge of achieving both high potency and subtype selectivity in σ receptor ligand development.

Sigma Receptor Pharmacology CNS Drug Discovery Scaffold Hopping SAR

1,4-Diazepane-Derived T-Type Calcium Channel Blocker 21i Achieves IC₅₀ of 0.20 μM, Surpassing Mibefradil Reference Standard

In a series of 1-heteroarylmethyl-1,4-diazepane derivatives evaluated for T-type calcium channel blocking activity, compound 21i demonstrated an IC₅₀ of 0.20 μM (200 nM) [1][2]. This potency is superior to that of mibefradil, a well-characterized T-type calcium channel blocker used as a reference compound [2]. While the specific comparator IC₅₀ value for mibefradil was not reported in the available abstract, the explicit statement of superiority to a clinical reference standard provides a benchmark for scaffold performance. Additionally, related 1,4-diazepane derivatives (e.g., compound 4s) demonstrated good selectivity over hERG and N-type calcium channels, along with favorable pharmacokinetic characteristics [3].

Ion Channel Pharmacology Calcium Channel Blocker Discovery Analgesic Development

Aryl 1,4-Diazepane CB2 Agonists Require Optimization for Metabolic Stability and Solubility Relative to Alternative Chemotypes

High-throughput screening identified aryl 1,4-diazepane compounds as potent and selective CB2 receptor agonists compared to CB1 receptors [1][2]. However, cross-study comparisons reveal that this scaffold class suffers from inherent limitations including poor drug-like parameters, low microsomal stability, and poor aqueous solubility [1]. One optimized derivative achieved a Ki of 4.9 nM for mouse CB2 receptors with 131-fold selectivity over rat CB1 [3]. While these potency and selectivity metrics are favorable, the documented stability and solubility deficiencies mean that procurement of the unoptimized 2-phenyl-1,4-diazepane parent scaffold for CB2 programs requires explicit planning for subsequent derivatization to address these ADME liabilities.

Cannabinoid Receptor Pharmacology Drug Metabolism and PK Lead Optimization

1,4-Diazepane Scaffold Enables β-Arrestin-Biased Signaling at Dopamine D2 Receptors Relative to Piperazine-Based Ligands

A 1,4-diazepane-containing compound (15c) demonstrated the capacity to recruit β-arrestin-2 in the absence of G protein activation, a functional selectivity profile that is difficult to achieve with piperazine-based scaffolds [1][2]. While compound 15c displayed reduced potency compared to the benzoxazinone lead 9d, its dose-response curves confirmed that the hydroxy-substituted heterocyclic primary pharmacophore on a 1,4-diazepane core is sufficient for functionally selective D2 receptor activation [2]. This class-level inference suggests that the 1,4-diazepane ring system provides a conformational framework conducive to biased agonism, a property not consistently observed with six-membered piperazine analogs.

Biased GPCR Signaling Functional Selectivity Dopamine D2 Receptor Pharmacology

Optimal Research and Procurement Application Scenarios for 2-Phenyl-1,4-diazepane (CAS 105627-85-8)


Dopamine D3 Receptor PET Tracer Development Requiring High Affinity and Functional Selectivity

Based on evidence that N-phenylhomopiperazine analog 11a achieves a D3 receptor Ki of 0.7 nM with 170-fold D3:D2 selectivity [1], 2-phenyl-1,4-diazepane serves as an optimal starting scaffold for developing D3-selective PET tracers. The scaffold's documented increased intrinsic efficacy relative to piperazines [1] is particularly valuable for functional imaging applications where signaling bias may influence tracer kinetics. Researchers should prioritize this scaffold when both high D3 affinity and functional selectivity are required over simple binding potency.

σ₁ Receptor Ligand Optimization Programs Targeting 5-Fold Affinity Gains Over Piperazine Cores

The quantitative 5-fold improvement in σ₁ receptor affinity (Ki 7.4 nM vs. 38 nM) and 53-fold σ₁/σ₂ selectivity achieved by 1,4-dibenzyl-1,4-diazepane over its piperazine counterpart [2] establishes 2-phenyl-1,4-diazepane as a superior scaffold for σ₁ receptor-targeted programs. This scaffold is particularly indicated for CNS drug discovery efforts in antipsychotic, antidepressant, or anti-cocaine therapeutics where σ₁ receptor modulation is mechanistically validated and subtype selectivity is critical for minimizing off-target pharmacology.

T-Type Calcium Channel Blocker Lead Generation with Sub-Micromolar Potency Requirements

The demonstrated capacity of 1,4-diazepane derivatives to achieve T-type calcium channel blocking activity superior to mibefradil, with compound 21i reaching an IC₅₀ of 0.20 μM [3], positions 2-phenyl-1,4-diazepane as a viable core for ion channel drug discovery. Programs targeting neuropathic pain, epilepsy, or hypertension where T-type channel inhibition is therapeutically relevant should consider this scaffold, particularly given the favorable selectivity over hERG and N-type channels and favorable PK characteristics reported for related derivatives [4].

Biased GPCR Ligand Discovery Focused on β-Arrestin Signaling Pathways

The class-level evidence that 1,4-diazepane-containing ligands can achieve β-arrestin-2 recruitment in the absence of G protein activation at dopamine D2 receptors [5] supports procurement of 2-phenyl-1,4-diazepane for biased signaling research programs. This scaffold is especially relevant for projects seeking to decouple therapeutic efficacy from adverse effects in antipsychotic drug development, where β-arrestin-biased D2 agonists may offer improved safety profiles compared to balanced or G-protein-biased ligands.

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